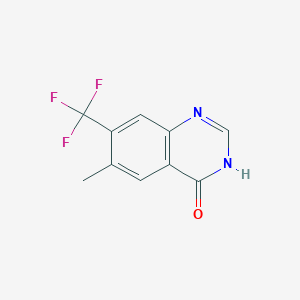
6-Methyl-7-(trifluoromethyl)quinazolin-4-ol
Overview
Description
6-Methyl-7-(trifluoromethyl)quinazolin-4-ol is a versatile chemical compound with the molecular formula C10H7F3N2O. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry, drug discovery, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of anthranilic acid derivatives with formamide or its derivatives. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-7-(trifluoromethyl)quinazolin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into different quinazoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which have significant biological and pharmacological activities .
Scientific Research Applications
6-Methyl-7-(trifluoromethyl)quinazolin-4-ol is widely used in scientific research due to its unique properties. Some of its applications include:
Medicinal Chemistry: It is used in the development of new drugs, particularly for its potential antimicrobial and anticancer properties.
Biology: The compound is studied for its effects on cellular processes and its potential as a bioactive molecule.
Material Science: It is explored for its use in creating advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit quorum sensing in bacteria, thereby reducing biofilm formation and virulence .
Comparison with Similar Compounds
Similar Compounds
4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol: A potent inhibitor of vascular endothelial growth factor receptor tyrosine kinase.
Quinazolin-4-ones: These compounds share a similar core structure and exhibit a range of biological activities.
Uniqueness
6-Methyl-7-(trifluoromethyl)quinazolin-4-ol is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it particularly valuable in drug development and other scientific applications .
Properties
IUPAC Name |
6-methyl-7-(trifluoromethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c1-5-2-6-8(14-4-15-9(6)16)3-7(5)10(11,12)13/h2-4H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEPXJKTJFGWOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(F)(F)F)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanesulfonic acid, 2-[[(2S)-2-amino-3-(1H-indol-3-yl)-1-oxopropyl]amino]-](/img/structure/B1460592.png)
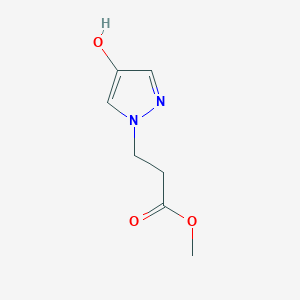
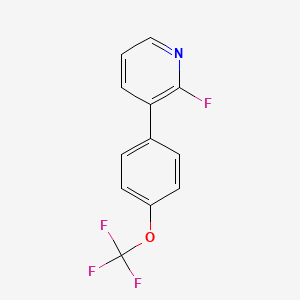
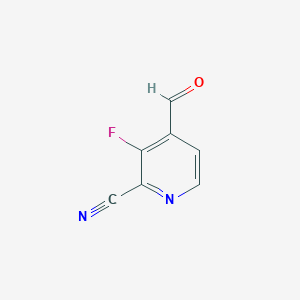
![N-(2,4-dichlorophenyl)-2-oxo-2-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}hydrazino)acetamide](/img/structure/B1460597.png)
![(2S,3S,4S,5R,6S)-6-[2-Chloro-4-[4-[3-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propyl]piperazin-1-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1460600.png)
![N'-2-furoylimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1460602.png)
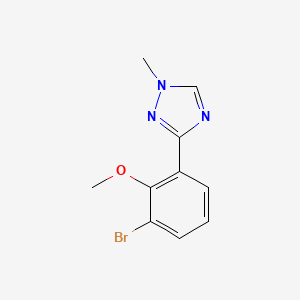
![1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-n-(5-hydroxypentyl)-2-oxo-, [3as-(3aa,4,6aa)]-](/img/structure/B1460608.png)
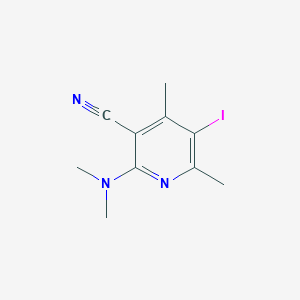
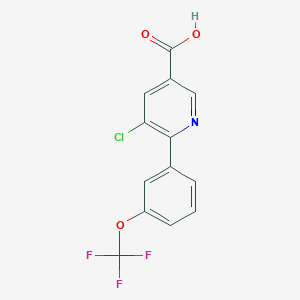
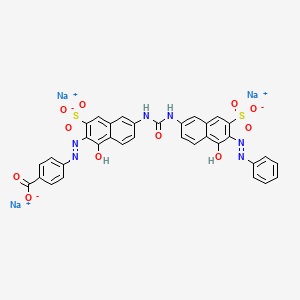

![1'-Methyl-1-oxo-3,4-dihydro-1h-spiro[naphthalene-2,3'-pyrrolidine]-4'-carboxylic acid hydrochloride](/img/structure/B1460614.png)
